Acetoprole

Descripción general

Descripción

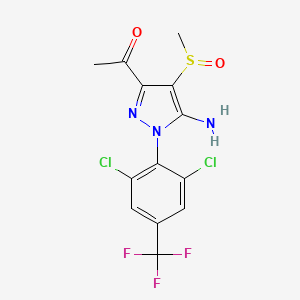

Acetoprole is a phenylpyrazole insecticide that is 3-acetyl-1H-pyralole which is substituted at positions 1, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, methylsulfinyl, and amino groups, respectively. A GABA-gated chloride channel antagonist, it was formerly used as an insecticide and acaricide for the control of sucking and chewing insect pests. It has a role as an acaricide, a nematicide and a GABA-gated chloride channel antagonist. It is a phenylpyrazole insecticide, a sulfoxide, a primary amino compound, a dichlorobenzene, a member of (trifluoromethyl)benzenes and an aromatic ketone.

Aplicaciones Científicas De Investigación

Agricultura: Insecticida y Acaricida

Acetoprole se desarrolló inicialmente como un acaricida e insecticida, utilizado principalmente para controlar plagas de insectos chupadores y masticadores como los áfidos . Aunque se considera obsoleto y no está generalmente aprobado para su uso en el mundo desarrollado, todavía puede estar disponible en algunos países. Su papel en la agricultura fue significativo durante su período de uso, contribuyendo a la gestión de las poblaciones de plagas y la protección de los cultivos.

Ciencias Ambientales: Estudios de Impacto Ecotoxicológico

El destino ambiental y la ecotoxicidad de this compound son áreas con datos publicados limitados . La investigación en este campo podría centrarse en comprender las implicaciones a largo plazo de this compound en la biodiversidad y los ecosistemas. Esto incluye estudiar sus productos de descomposición, persistencia en el suelo y el agua, y la posible bioacumulación en la vida silvestre.

Medicina: Posibles Aplicaciones Terapéuticas

Si bien no hay evidencia directa del uso de this compound en medicina, el estudio de su estructura química y propiedades podría conducir al descubrimiento de nuevos agentes terapéuticos. Su estructura de fenilpirazol es similar a otras moléculas con actividad biológica, lo que sugiere posibles aplicaciones en el diseño de fármacos y la investigación farmacéutica .

Ciencia de Materiales: Síntesis de Nuevos Materiales

La estructura química única de this compound, que presenta una molécula quiral con una disposición compleja de grupos funcionales, lo convierte en un candidato para la síntesis de nuevos materiales . La investigación podría explorar su incorporación en polímeros o recubrimientos, lo que podría conducir a materiales con propiedades novedosas.

Biotecnología: Estudios de Inhibición Enzimática

Como compuesto de fenilpirazol, this compound podría servir como un compuesto modelo en la investigación biotecnológica centrada en la inhibición enzimática . Su modo de acción como antagonista del canal de cloro activado por GABA podría ser relevante en el estudio de la neurotransmisión y el desarrollo de bioplaguicidas.

Aplicaciones Industriales: Seguridad Química y Regulación

El estado regulatorio y el perfil de seguridad de this compound son importantes para las aplicaciones industriales . La investigación en esta área podría contribuir al desarrollo de agentes de control de plagas más seguros e informar las decisiones regulatorias, asegurando que las prácticas industriales se alineen con los estándares de salud ambiental y humana.

Mecanismo De Acción

Target of Action

Acetoprole is a type of phenylpyrazole insecticide . The primary targets of this compound are the glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, regulating the flow of chloride ions across the neuronal membrane and thereby controlling the excitability of the neuron .

Mode of Action

This compound functions by blocking the glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .

Biochemical Pathways

It is known that the compound’s action on the glutamate-activated chloride channels disrupts the normal flow of chloride ions in the insect’s neurons . This disruption can affect various downstream effects, including the regulation of nerve impulse transmission and muscle contraction.

Result of Action

The primary result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and death . On a molecular level, this is achieved through the blocking of the glutamate-activated chloride channels . On a cellular level, this leads to a disruption in the normal flow of chloride ions, affecting nerve impulse transmission and muscle contraction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature changes can affect the activity of insecticides

Propiedades

IUPAC Name |

1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZNYEZGJAFIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058017 | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209861-58-5 | |

| Record name | Acetoprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209861585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

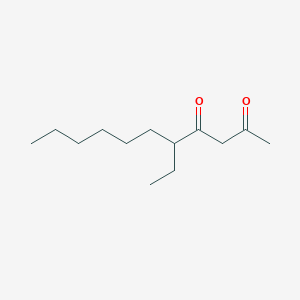

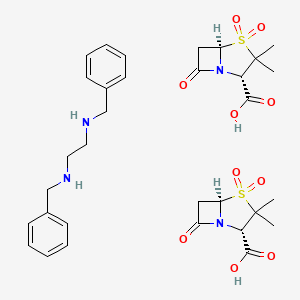

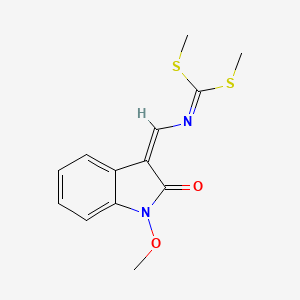

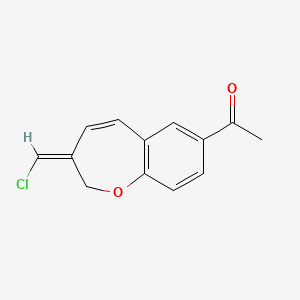

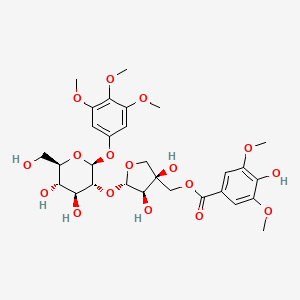

Feasible Synthetic Routes

Q1: What are the main applications of Acetoprole as an insecticide?

A1: this compound is a potent insecticide effective against various lepidopteran pests. Research highlights its use in controlling agricultural pests like Prodenia litura (Common Cutworm), Spodoptera exigua (Beet Armyworm), Etiella zinckenella (Lima Bean Pod Borer), and Chilo suppressalis walker (Rice Stem Borer). [] It demonstrates efficacy against pests resistant to conventional pesticides, indicating its potential in managing insecticide resistance. []

Q2: How does this compound interact with other insecticidal compounds?

A2: this compound exhibits synergistic activity when combined with Abamectin. [] This combination, with a weight ratio ranging from 1:20 to 30:1 (this compound: Abamectin), results in enhanced insecticidal activity. [] This synergy allows for potentially lower application rates of each individual compound, potentially reducing environmental impact and costs associated with pest control. Additionally, this compound is also investigated in combination with Buprofezin, demonstrating its compatibility and potential for broader insecticidal applications. []

Q3: Are there any concerns regarding the development of resistance to this compound?

A3: While this compound shows promise in controlling pests resistant to conventional insecticides, [] it belongs to the Pyrazole chemical class, which includes other insecticides like Fipronil, Vaniliprole, Pyriprole, and Pyrafluprole. [] The co-classification with these insecticides raises concerns about potential cross-resistance. Further research is crucial to understand the mechanisms of resistance to this compound and its relationship with other Pyrazole insecticides to ensure sustainable pest management strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)